Palmitic acid; stearic acid
Overview
Description
Palmitic acid: and stearic acid are two of the most common saturated fatty acids found in nature. Both acids are prevalent in animal fats and plant oils and play crucial roles in various biological processes and industrial applications .
Mechanism of Action
Target of Action
Palmitic Acid (PA): and Stearic Acid (SA) are both long-chain saturated fatty acids that play crucial roles in various biological processes. They interact with several molecular targets, including enzymes, receptors, and signaling molecules, to regulate cellular functions .
Palmitic Acid: PA is known to interact with various intracellular targets, including Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets are involved in the regulation of lipid metabolism and inflammatory responses .
Stearic Acid: SA interacts with Peroxisome proliferator-activated receptor alpha (PPARα) and Group IID secretory phospholipase A2 . These targets play a role in lipid metabolism and inflammatory responses .
Mode of Action
Palmitic Acid: PA serves as a signaling molecule regulating the progression and development of many diseases at the molecular level . It can activate or inactivate its molecular targets, thereby controlling disease development .
Stearic Acid: SA acts as a skin protectant in topical products . It also interacts with its targets to influence lipid metabolism and inflammatory responses .
Biochemical Pathways
Palmitic Acid: PA is involved in various biochemical pathways, including fatty acid biosynthesis and metabolic syndrome . It is also involved in the development of pathological conditions such as cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .
Stearic Acid: SA is involved in the Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids and Plasmalogen Synthesis pathways . It is also involved in the synthesis of complex lipids .
Pharmacokinetics
Palmitic Acid: PA is either provided in the diet or synthesized endogenously from carbohydrates, amino acids, and other fatty acids . The plasma PA levels in healthy subjects range from approximately 110–180 µmol/L . A study showed that the circulation time of a radiolabeled PA derivative in blood was more than 6 times longer than its non-modified counterpart .
Stearic Acid: Information on the pharmacokinetics of SA is limited. It is known that sa is an ingredient found in topical products as a skin protectant .
Result of Action
Palmitic Acid: The activation or inactivation of molecular targets by PA controls disease development . For instance, PA has been shown to regulate the progression and development of metabolic syndrome, cardiovascular diseases, cancer, neurodegenerative diseases, and inflammation .
Stearic Acid: SA acts as a skin protectant in topical products . It also influences lipid metabolism and inflammatory responses through its interaction with its targets .
Action Environment
Palmitic Acid: The action of PA can be influenced by various environmental factors such as diet, lifestyle, and physiological conditions . For instance, a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to an overaccumulation of tissue PA .
Stearic Acid: The production of SA involves water-intensive processes, and improper water usage and disposal practices can lead to pollution . In cases where SA is derived from palm oil, the environmental impact extends to deforestation and unsustainable agricultural practices, leading to habitat destruction, loss of biodiversity, and increased carbon emissions .
Biochemical Analysis
Biochemical Properties
Palmitic acid and stearic acid interact with various enzymes, proteins, and other biomolecules. Palmitic acid increases ER stress in pre-adipocytes, leading to increased levels of CCAAT-enhancer-binding protein homologous protein (CHOP), GRP78/BiP, sXBP-1, and also the phosphorylation of eIF2-α, JNK, and ERK1/2 . Stearic acid is a direct precursor of the n-9 unsaturated fatty acid, Oleic acid .
Cellular Effects
Palmitic acid and stearic acid have significant effects on various types of cells and cellular processes. For instance, palmitic acid can induce insulin resistance, inflammation via TLR4, and prometastatic activities . Stearic acid, as a supplement in cell culture systems, serves as a long-term energy storage, precursor of other molecules, and a structural element of cell structures such as the membranes .
Molecular Mechanism
The molecular mechanisms of palmitic acid and stearic acid involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, palmitic acid can increase ER stress in pre-adipocytes . Stearic acid, as a precursor of Oleic acid, can be synthesized by animal cells with the consumption of energy .
Metabolic Pathways
Palmitic acid and stearic acid are involved in various metabolic pathways. Palmitic acid is the most common saturated fatty acid accounting for 20–30% of total fatty acids in the human body and can be provided in the diet or synthesized endogenously via de novo lipogenesis . Stearic acid is a direct precursor of the n-9 unsaturated fatty acid, Oleic acid .
Subcellular Localization
As fatty acids, they are important constituents of cell structures such as the membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Palmitic Acid
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Stearic Acid
Saponification: Similar to palmitic acid, stearic acid is produced through the saponification of animal fats and vegetable oils.
Fractional Distillation: Stearic acid can be separated from other fatty acids through fractional distillation, which involves heating the mixture and collecting the fractions at different boiling points.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both palmitic and stearic acids can undergo oxidation to form peroxides and other oxidative products.
Reduction: Reduction of these fatty acids can lead to the formation of alcohols.
Esterification: Both acids can react with alcohols to form esters, which are commonly used in the production of soaps and cosmetics.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Catalysts: Nickel and palladium are often used as catalysts in hydrogenation reactions.
Major Products
Oxidation: Peroxides and hydroperoxides.
Reduction: Fatty alcohols.
Esterification: Fatty acid esters.
Scientific Research Applications
Chemistry
Surfactants: Both palmitic and stearic acids are used in the synthesis of surfactants due to their amphiphilic nature.
Lubricants: These fatty acids are components in the formulation of lubricants and greases.
Biology
Cell Membrane Composition: Palmitic and stearic acids are integral components of cell membranes, influencing membrane fluidity and function.
Metabolic Studies: These acids are used in studies related to lipid metabolism and energy storage.
Medicine
Drug Delivery: Stearic acid is used in the formulation of drug delivery systems, such as lipid nanoparticles.
Nutritional Studies: Research on the effects of dietary intake of these fatty acids on health, particularly cardiovascular health.
Industry
Comparison with Similar Compounds
Similar Compounds
Lauric Acid: A 12-carbon saturated fatty acid found in coconut oil.
Myristic Acid: A 14-carbon saturated fatty acid found in nutmeg and palm kernel oil.
Uniqueness
Properties
IUPAC Name |
hexadecanoic acid;octadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELIRUAKCBWGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Liquid | |
Record name | Fatty acids, C16-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67701-03-5 | |
Record name | Fatty acids, C16-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fatty acids, C16-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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